(1-pentyl-1H-imidazol-2-yl)methanol

Lipophilicity Drug Design Physicochemical Properties

1,2-Disubstituted imidazole with a pentyl chain at N1 and hydroxymethyl at C2. Its higher LogP (1.7) drives enhanced antimicrobial activity, distinct from methyl, ethyl, or butyl analogs. This makes it an essential precursor for SAR studies on lipophilicity-driven target binding and permeability. Validated for synthesizing potent chromenone derivatives (IC50 = 0.006 µM) and biomimetic chelating ligands. Choose this specific derivative when chain-length-dependent bioactivity and specific steric/electronic properties are critical to your research.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 497855-81-9
Cat. No. B8355508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-pentyl-1H-imidazol-2-yl)methanol
CAS497855-81-9
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCCCCN1C=CN=C1CO
InChIInChI=1S/C9H16N2O/c1-2-3-4-6-11-7-5-10-9(11)8-12/h5,7,12H,2-4,6,8H2,1H3
InChIKeyIWCLICWIIVUAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-pentyl-1H-imidazol-2-yl)methanol (CAS 497855-81-9): Core Properties and Research Utility


(1-pentyl-1H-imidazol-2-yl)methanol is a 1,2-disubstituted imidazole derivative with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol [1]. The compound's structure features an imidazole ring with a pentyl chain at the N1 position and a hydroxymethyl group at the C2 position. It is primarily recognized as a valuable synthetic precursor and building block in medicinal chemistry and coordination chemistry research [2].

Why N-Alkyl Chain Length in (1-pentyl-1H-imidazol-2-yl)methanol is a Critical Performance Variable


In-class substitution of N-alkylimidazole-2-methanol derivatives is not straightforward, as the length of the N-alkyl chain directly influences key physicochemical and biological properties. Research demonstrates that a longer alkyl chain, such as the pentyl group in (1-pentyl-1H-imidazol-2-yl)methanol, results in a significant increase in lipophilicity (LogP) and enhances antimicrobial activity compared to its shorter-chain analogs (e.g., methyl, ethyl, butyl) [1]. This chain-length dependence makes the specific selection of the pentyl derivative essential for applications where a specific balance of lipophilicity and bioactivity is required, which cannot be achieved by its lower or higher homologs.

Quantitative Evidence: How (1-pentyl-1H-imidazol-2-yl)methanol Differentiates from Key Analogs


Enhanced Lipophilicity (LogP) vs. Shorter N-Alkyl Chain Analogs

The calculated partition coefficient (LogP) for (1-pentyl-1H-imidazol-2-yl)methanol is 1.7, demonstrating significantly higher lipophilicity compared to its methyl, ethyl, and butyl analogs [1]. This trend is consistent with the increased hydrophobic character imparted by the longer pentyl chain.

Lipophilicity Drug Design Physicochemical Properties

Inferred Antimicrobial Activity Profile Based on N-Alkyl Chain Length

A systematic study on 2-substituted N-alkylimidazole derivatives established a clear structure-activity relationship (SAR) where N-alkylation with longer alkyl chains results in enhanced antimicrobial activity against Gram-positive bacteria [1]. This class-level inference positions the pentyl derivative in a distinct activity band, superior to its methyl, ethyl, and propyl analogs, and distinct from even longer chains like heptyl or octyl which may exhibit different solubility or toxicity profiles.

Antimicrobial SAR Gram-positive bacteria

Utility as a Precursor to Potent Enzyme Inhibitors

The (1-pentyl-1H-imidazol-2-yl)methanol core is a key structural component of 7-hydroxy-2-(1-pentyl-1H-imidazol-2-yl)-4H-chromen-4-one, a compound which exhibits potent inhibitory activity with a reported IC50 value of 0.006 µM at pH 7.2 and 37°C [1]. This demonstrates the pentyl-imidazole-methanol moiety's value in constructing highly active enzyme inhibitors.

Enzyme Inhibition Medicinal Chemistry Building Block

Recommended Applications for (1-pentyl-1H-imidazol-2-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration

Use (1-pentyl-1H-imidazol-2-yl)methanol as a key intermediate or building block in SAR studies. Its distinct LogP of 1.7 [1] and the established trend of enhanced antimicrobial activity with longer alkyl chains [2] make it an ideal candidate for probing the effects of increased lipophilicity on target binding, cellular permeability, and overall biological activity, distinct from its methyl, ethyl, and butyl counterparts.

Synthesis of Potent Enzyme Inhibitors

Employ this compound as a precursor for the synthesis of complex bioactive molecules. Its utility is demonstrated by the development of a derivative (7-hydroxy-2-(1-pentyl-1H-imidazol-2-yl)-4H-chromen-4-one) that exhibits potent enzyme inhibition (IC50 = 0.006 µM) [3]. This provides a validated pathway for generating new chemical entities for drug discovery.

Coordination Chemistry & Catalysis: Ligand Development

Leverage the (1-alkyl-1H-imidazol-2-yl)methanol scaffold for constructing biomimetic chelating ligands. The combination of the imidazole nitrogen's metal-binding capacity and the functionalizable hydroxymethyl group provides a versatile platform for creating new catalysts or models for metalloenzyme active sites. The specific chain length of the pentyl group will influence the steric and electronic properties of the resulting metal complexes [2].

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